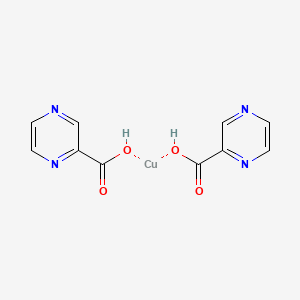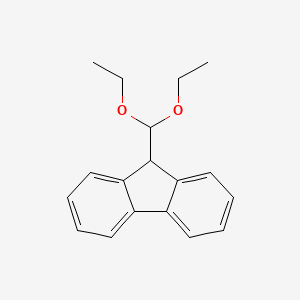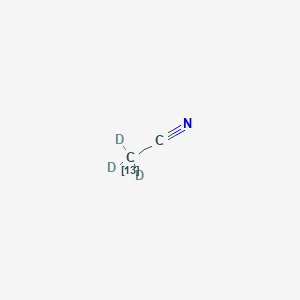
Bis(pyrazine-2-carbonyloxy)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pyrazine-2-carbonyloxy)copper is a coordination compound that features copper as the central metal ion coordinated by two pyrazine-2-carbonyloxy ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyrazine-2-carbonyloxy)copper typically involves the reaction of copper(II) salts with pyrazine-2-carboxylic acid derivatives. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol or water, and then add pyrazine-2-carboxylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pyrazine-2-carbonyloxy)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Bis(pyrazine-2-carbonyloxy)copper has several scientific research applications:
Mécanisme D'action
The mechanism by which bis(pyrazine-2-carbonyloxy)copper exerts its effects involves the coordination of the copper center to various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)borate copper complexes: These compounds also feature copper coordinated by nitrogen-containing ligands and have similar catalytic and biological properties.
Pyrazine-2-carboxylate copper complexes: These complexes are structurally similar and exhibit comparable reactivity and applications.
Uniqueness
Bis(pyrazine-2-carbonyloxy)copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C10H8CuN4O4 |
|---|---|
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
copper;pyrazine-2-carboxylic acid |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9); |
Clé InChI |
IHQHODNDHJVSSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)








